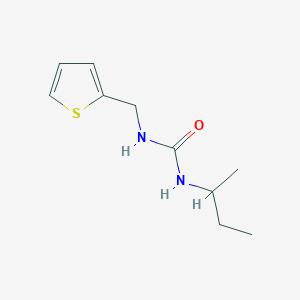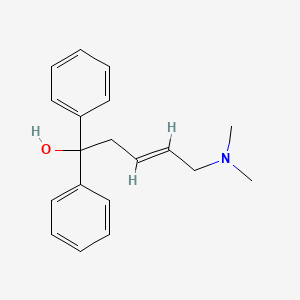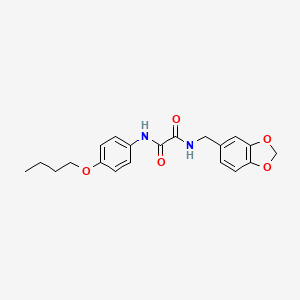![molecular formula C19H24N2O4S B4857622 2-[(mesitylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4857622.png)
2-[(mesitylsulfonyl)amino]-N-(2-methoxyethyl)benzamide
Vue d'ensemble
Description
Benzamide derivatives are a broad class of compounds characterized by a benzoyl group attached to an amine. They are of significant interest in medicinal chemistry due to their diverse pharmacological properties.
Synthesis Analysis
The synthesis of benzamide derivatives often involves amide bond formation strategies, starting from corresponding benzoic acids or esters and amines. For example, Yanagi et al. (1999) described the preparation of optical isomers of a benzamide derivative from a commercially available trans-4-hydroxy-L-proline, highlighting the importance of stereochemistry in these syntheses (Yanagi et al., 1999).
Molecular Structure Analysis
X-ray crystallography, IR spectroscopy, and quantum chemical computations are common techniques for analyzing the molecular structures of benzamide derivatives. Demir et al. (2015) utilized these methods to elucidate the structure of a novel benzamide molecule, showcasing the application of these analytical techniques in confirming molecular geometry (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and functional group transformations. Liu et al. (2015) demonstrated the formation of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides via a reaction involving carbamoylsilane and N-sulfonylimines, indicating the versatile reactivity of these compounds (Liu et al., 2015).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting points, and polymorphism, are crucial for their application in drug formulation. Yanagi et al. (2000) explored the polymorphism of a specific benzamide derivative, providing insight into its thermodynamic stability and the impact of crystalline form on its physical properties (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity, stability, and interaction with biological targets, are influenced by their molecular structure. Studies often explore these aspects through the synthesis of novel compounds and evaluation of their biological activity. For instance, the neuroleptic activity of certain benzamide derivatives was correlated with their structure, highlighting the significance of molecular design in pharmaceutical applications (Iwanami Sumio et al., 1981).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-13-11-14(2)18(15(3)12-13)26(23,24)21-17-8-6-5-7-16(17)19(22)20-9-10-25-4/h5-8,11-12,21H,9-10H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXGJYOMWHRFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4857543.png)

![N-[2-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B4857570.png)
![2-cyano-N-(3-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4857576.png)
![1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4857595.png)
![N-(4-ethoxyphenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4857604.png)

![methyl 7-cyclopropyl-3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4857619.png)
![3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4857626.png)
![1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B4857628.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4857631.png)


![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4857639.png)